N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of brominated or nitrated thiophene derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its electronic properties in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
- N-(2-methoxyphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
- N-(2-methoxyphenyl)-1-[6-(pyridin-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Uniqueness
This compound stands out due to the presence of the thiophene ring, which imparts unique electronic properties. This makes it particularly useful in applications requiring high electron mobility and stability.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-6-3-2-5-16(18)22-21(26)15-10-12-25(13-11-15)20-9-8-17(23-24-20)19-7-4-14-28-19/h2-9,14-15H,10-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMBILYHJSZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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